Lipophilicity Tuning vs. Non-Fluorinated and 2,4-Difluoro Analogs
The compound exhibits a predicted LogP of approximately 3.4-3.7, significantly higher than the non-fluorinated neopentylamine core (LogP 1.2) and the 2,4-difluoro isomer (LogP 3.0) [1][2]. This enhanced lipophilicity is a direct consequence of the 2,5-difluoro substitution pattern, which provides optimal shielding of the polar amine group and influences membrane permeability [3].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.4 - 3.7 (predicted) |
| Comparator Or Baseline | Neopentylamine: LogP = 1.192; 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine: LogP = 3.016 |
| Quantified Difference | +2.2 to +2.5 LogP units over neopentylamine; +0.4 to +0.7 LogP units over the 2,4-difluoro isomer |
| Conditions | In silico prediction (ZINC database / XLogP3) |
Why This Matters
This quantifiable difference in lipophilicity enables precise modulation of LogP in a lead optimization campaign, offering a distinct advantage when higher membrane permeability is required without increasing molecular weight.
- [1] ZINC Database. ZINC107277094 LogP prediction. View Source
- [2] ChemBase. 1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-amine LogP: 3.016. View Source
- [3] ChemBase. 2,2-dimethylpropan-1-amine (Neopentylamine) LogP: 1.192. View Source
